molecular formula C11H15NO3 B087287 Isoproterenone CAS No. 121-28-8

Isoproterenone

Cat. No. B087287
CAS RN: 121-28-8
M. Wt: 209.24 g/mol
InChI Key: BIQMIYWSZZTXEX-UHFFFAOYSA-N
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Description

Isoproterenone, also known as Isoproterenol or Isoprenaline, is a medication used for the treatment of bradycardia (slow heart rate), heart block, and rarely for asthma . It is a non-selective β adrenoceptor agonist . It is a white to almost white crystalline powder . It is freely soluble in water, sparingly soluble in ethanol, and practically insoluble in methylene chloride, in chloroform, and in ether .


Synthesis Analysis

One unknown impurity (Imp-II) during the analysis of laboratory batches of isoproterenol hydrochloride was detected in the level ranging from 0.04% to 0.12% by high performance liquid chromatography with UV detection . The unknown impurity structure was proposed as 4- [2- (propan-2-ylamino)ethyl]benzene-1,2-diol (Imp-II) using the liquid chromatography–mass spectrophotometry (LC–MS) analysis .


Molecular Structure Analysis

The linear formula of Isoproterenone is 3,4- (HO)2C6H3CH (OH)CH2NHCH (CH3)2·HCl . The molecular weight is 247.72 .


Chemical Reactions Analysis

During the analysis of laboratory batches of isoproterenol hydrochloride, an unknown impurity (Imp-II) was detected in the level ranging from 0.04% to 0.12% by high performance liquid chromatography with UV detection . The unknown impurity structure was proposed as 4- [2- (propan-2-ylamino)ethyl]benzene-1,2-diol (Imp-II) using the liquid chromatography–mass spectrophotometry (LC–MS) analysis .


Physical And Chemical Properties Analysis

Isoproterenone is a white to almost white crystalline powder . It is freely soluble in water, sparingly soluble in ethanol, and practically insoluble in methylene chloride, in chloroform, and in ether .

Scientific Research Applications

Cardiac Research

Isoproterenol (Iso) has been a valuable tool in cardiac research, particularly in the induction of cardiac hypertrophy and fibrosis. Studies have compared its effects with other β-adrenergic agents like dobutamine (Dob), revealing that Iso can significantly increase cardiac wet weights, fibrosis, and affect cardiac function (Anderson, Moore, & Larson, 2008). Another study demonstrated that Iso-induced myocardial injury in mice leads to diastolic dysfunction with hypertrophy of surviving myocytes and an increase in myocardial fibrosis (Brooks & Conrad, 2009).

Neurological Research

Iso has been studied for its effects on NMDA currents in rat amygdalar neurons. It selectively enhances NMDA currents, which suggests its significant role in synaptic plasticity (Huang, Lin, & Gean, 1998).

Electrophysiology

Research on isolated Purkinje fibers of sheep hearts shows that Iso affects resting and action potentials, automaticity, and conduction velocity. It causes depolarization leading to repetitive discharge, indicating its impact on cardiac electrophysiology (Kassebaum & Van Dyke, 1966).

Cell Biology

Iso acts as a stimulator of DNA synthesis in rat salivary gland cells. This suggests that Iso can have direct effects on cellular functions, which could be relevant in understanding its broader biological impacts (Kreider, 1970).

Heart Failure Models

Iso is widely used in creating heart failure models in mice. It serves as a nonselective beta-adrenergic agonist, useful for inducing stress-induced cardiomyopathy or advanced heart failure in experimental studies (Chang, Ren, Rau, & Wang, 2018).

Analytical Chemistry

In analytical chemistry, Iso is quantified using modified electrochemical sensors. Studies have demonstrated efficient Iso oxidation, indicating its significance in the detection and analysis of catecholamine-based drugs (Ebrahimi & Beitollahi, 2021).

Future Directions

Research on Isoproterenone is ongoing, with studies examining its effects on the hearts of mice . Other research is exploring new agents targeting novel mechanisms for improving cardiac function . These current novel approaches to improving cardiac function provide the hope that such agents may soon be available .

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,12-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQMIYWSZZTXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153099
Record name Acetophenone, 3',4'-dihydroxy-2-(isopropylamino)-
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoproterenone

CAS RN

121-28-8
Record name 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone
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Record name Isoproterenone
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Record name Isoproterenone
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Record name Acetophenone, 3',4'-dihydroxy-2-(isopropylamino)-
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Record name 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]ethan-1-one
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Record name ISOPROTERENONE
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Synthesis routes and methods

Procedure details

4-(isopropylaminoacetyl)catechol hydrochloride (34 g.) is dissolved in 60 ml. of water and the aqueous solution is made alkaline with an aqueous saturated sodium hydrogen carbonate solution. The resulting alkaline solution is extracted with chloroform. Upon removal of the chloroform by distillation, crude 4-(isopropylaminoacetyl)catechol is obtained. The crude product is purified by recrystallization from benzene-petroleum ether. 20.9 g. of 4-(isopropylaminoacetyl)catechol and 10.2 g. of methylene chloride are dissolved in 20 ml. of methanol and the resulting solution is placed in a glass pressure reactor together with 3 g. of Tobin bronze shavings. An additional 40 ml. of methanol are added to the solution and the reactor is cooled with ice. An ice cold aqueous KOH solution (consisting of 11 g. of KOH and 15 ml. of water) is added thereto dropwise with stirring and, after the addition is complete, the reactor is sealed. The reaction is carried out with stirring at 100°-110° C. for 18 hours. After the reaction is complete, the methanol is distilled of under reduced pressure. The residual aqueous alkaline solution is mixed with 100 ml. of water and then extracted with ether. The ether extract is washed with 1N KOH and water and then dried. Upon distillation of the ether, crude α-isopropylamino-(3,4-methylenedioxy)acetophenone is obtained. Upon recrystallization of the crude product from benzene-petroluem ether, 8.2 g. of crystalline α-isopropylamino-(3,4-methylenedioxy)acetophenone are obtained.
Quantity
34 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
M Tariq, AA Al-Badr - Analytical profiles of drug substances, 1985 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, pharmacokinetics and metabolism, and analytical methods of isoproterenol. Isoproterenol is the …
Number of citations: 10 www.sciencedirect.com
JA Clements, K Hasson, G Smith - Journal of Chromatography A, 1980 - Elsevier
… The CoIorimetric method of the British Pharmasopoeiaf for isoprenahne hydrochloride injection is not speciic for isoprenahne since isoproterenone and isoprenahne sulphonic acid (…
Number of citations: 11 www.sciencedirect.com
VK Prasad, RA Ricci, BC Nunning… - Journal of …, 1973 - Wiley Online Library
… The influence of the various decomposition products of isoproterenol, such as isoproterenol sulfonic acid and isoproterenone, on the fluorometric procedure was investigated with …
Number of citations: 17 onlinelibrary.wiley.com
RK Brazzell, RB Smith… - Journal of …, 1982 - Wiley Online Library
… were present and isoproterenone hydrochloride7 was used … precluded the use of isoproterenone as the internal standard; … internal standard (isoproterenone hydrochloride or …
Number of citations: 25 onlinelibrary.wiley.com
N Kumar, SR Devineni, PR Gajjala, SK Dubey… - Journal of …, 2017 - Elsevier
… The co-spiking analysis and molecular weights found in LC–MS revealed that Imp-I was harmonized with reported impurity, isoproterenone and Imp-II did not match with any impurity, …
Number of citations: 18 www.sciencedirect.com
DG Ahern, D Orphanos, CN Filer - Journal of Radioanalytical and Nuclear …, 2013 - Springer
… To a solution of 23 mg (0.11 mmol) of isoproterenone free base (2, ICN Life Sciences 7409) in 1.5 mL of dimethylformamide was added 10 mg (0.22 mmol, 17.4 Ci) of high specific …
Number of citations: 3 link.springer.com
VK Prasad, RA Ricci, BC Nunning… - Journal of …, 1973 - Wiley Online Library
… of sodium bisulfite is used or when other antioxidants are employed, complications arise due to the presence of other isoproterenol decomposition products such as isoproterenone (11)…
Number of citations: 15 onlinelibrary.wiley.com
D Wang, Y Tang, Z Wang - Frontiers in Endocrinology, 2023 - frontiersin.org
… whether steroid hormones are involved in sphingolipid metabolism is another issue, which is exemplified in the neurosteroidogenesis between sphingomyelin and isoproterenone (53, …
Number of citations: 1 www.frontiersin.org
İ TURAN, S ERDEM, M ERGENÇ… - Türkiye Diyabet ve …, 2022 - dergipark.org.tr
… Isoproterenone relaxation response were estimated as %relaxation of the strip contraction response to 3X10-6 M dose of CCh (18). At the end of each contractile response experiment, …
Number of citations: 3 dergipark.org.tr
WR Wilcox, R Friedenberg, N Back - Chemical Reviews, 1964 - ACS Publications
The purpose of this paper is to review critically the considerable quantity of experimental and theoretical work related to the zone melting of organic compounds. Because zone melting …
Number of citations: 78 pubs.acs.org

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